(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide
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Overview
Description
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an acrylate moiety. The compound’s structure includes an (E)-configuration, indicating the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the Acrylate Intermediate: The acrylate intermediate can be synthesized by reacting o-tolylacetic acid with acryloyl chloride in the presence of a base such as triethylamine.
Formation of the Sulfonamide: The acrylate intermediate is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide derivative.
Final Coupling Reaction: The sulfonamide derivative is coupled with 2-aminophenylmethanol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(o-tolyl)acryloyl)phenyl)benzenesulfonamide
- N-(2-(3-(o-tolyl)acryloyl)phenyl)ethanesulfonamide
- N-(2-(3-(o-tolyl)acryloyl)phenyl)propylsulfonamide
Uniqueness
(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is unique due to its specific (E)-configuration and the presence of a methanesulfonamide group. This configuration and functional group combination confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[(E)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-7-3-4-8-14(13)11-12-17(19)15-9-5-6-10-16(15)18-22(2,20)21/h3-12,18H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVFUQZUIDIJRV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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